molecular formula C14H21N3O2S B2461653 3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea CAS No. 1796785-49-3

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea

Cat. No.: B2461653
CAS No.: 1796785-49-3
M. Wt: 295.4
InChI Key: BZQZDQYTHGGSRY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea is a complex organic compound that features a thiophene ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or substituted piperidine derivatives

Scientific Research Applications

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea is unique due to its combination of a thiophene ring, a piperidine ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16(2)14(19)15-11-5-7-17(8-6-11)13(18)10-12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZDQYTHGGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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